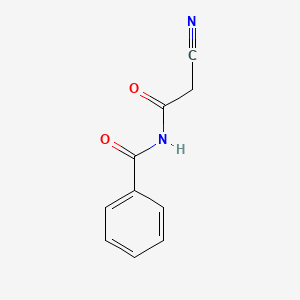![molecular formula C17H34O7 B14370021 Bis[2-(2-butoxyethoxy)ethyl] carbonate CAS No. 91651-98-8](/img/structure/B14370021.png)
Bis[2-(2-butoxyethoxy)ethyl] carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(2-butoxyethoxy)ethyl] carbonate is an organic compound with the molecular formula C17H34O7. It is a carbonate ester, which is characterized by the presence of two butoxyethoxy groups attached to the central carbonate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-butoxyethoxy)ethyl] carbonate typically involves the reaction of 2-(2-butoxyethoxy)ethanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-(2-butoxyethoxy)ethanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene gas is carefully controlled to prevent exposure and ensure safety. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(2-butoxyethoxy)ethyl] carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-(2-butoxyethoxy)ethanol and carbon dioxide.
Transesterification: It can react with alcohols in the presence of a catalyst to form different carbonate esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonates and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: 2-(2-butoxyethoxy)ethanol and carbon dioxide.
Transesterification: Different carbonate esters depending on the alcohol used.
Oxidation: Corresponding carbonates and other oxidation products.
Wissenschaftliche Forschungsanwendungen
Bis[2-(2-butoxyethoxy)ethyl] carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbonate esters.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing biodegradable polymers for medical implants.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Wirkmechanismus
The mechanism of action of Bis[2-(2-butoxyethoxy)ethyl] carbonate involves its ability to undergo hydrolysis and transesterification reactions. In biological systems, it can be hydrolyzed by esterases to release 2-(2-butoxyethoxy)ethanol, which can then participate in various metabolic pathways. The carbonate moiety can also interact with other molecules, facilitating the formation of biodegradable polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) carbonate: Another carbonate ester with similar properties but different alkyl groups.
Bis(2-butoxyethyl) adipate: A related compound with an adipate ester instead of a carbonate ester.
Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester: Similar structure but with a hexanedioic acid backbone.
Uniqueness
Bis[2-(2-butoxyethoxy)ethyl] carbonate is unique due to its specific combination of butoxyethoxy groups and carbonate ester functionality. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
91651-98-8 |
|---|---|
Molekularformel |
C17H34O7 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
bis[2-(2-butoxyethoxy)ethyl] carbonate |
InChI |
InChI=1S/C17H34O7/c1-3-5-7-19-9-11-21-13-15-23-17(18)24-16-14-22-12-10-20-8-6-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
BWEQQRIWKLPKEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOC(=O)OCCOCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester](/img/structure/B14369939.png)
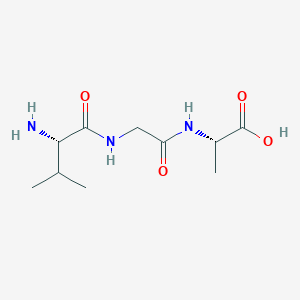
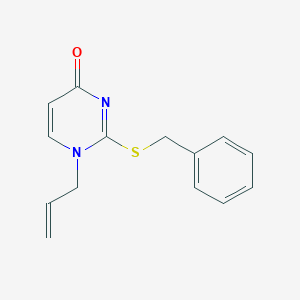
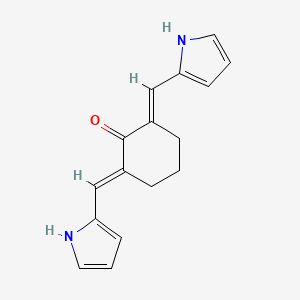
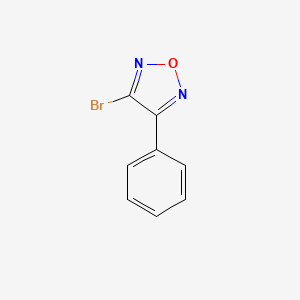
![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
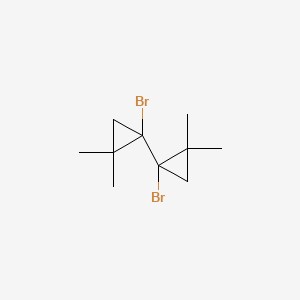

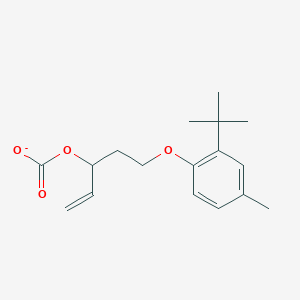
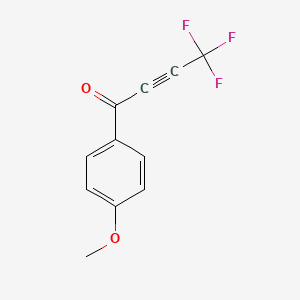
![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)

![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
